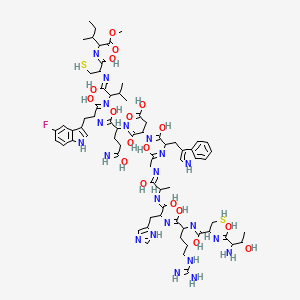

Ac-ICV(5fW)QDWGAHRCT-NH2

Description

Properties

Molecular Formula |

C70H100FN21O18S2 |

|---|---|

Molecular Weight |

1606.8 g/mol |

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1-[3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C70H100FN21O18S2/c1-8-33(4)57(69(109)110-7)92-66(106)51(30-112)90-68(108)56(32(2)3)91-64(104)47(21-37-26-79-43-16-15-38(71)22-41(37)43)86-60(100)45(17-18-52(72)94)85-63(103)49(24-54(96)97)88-62(102)46(20-36-25-78-42-13-10-9-12-40(36)42)83-53(95)28-80-58(98)34(5)82-61(101)48(23-39-27-76-31-81-39)87-59(99)44(14-11-19-77-70(74)75)84-65(105)50(29-111)89-67(107)55(73)35(6)93/h9-10,12-13,15-16,22,25-27,31-35,44-51,55-57,78-79,93,111-112H,8,11,14,17-21,23-24,28-30,73H2,1-7H3,(H2,72,94)(H,76,81)(H,80,98)(H,82,101)(H,83,95)(H,84,105)(H,85,103)(H,86,100)(H,87,99)(H,88,102)(H,89,107)(H,90,108)(H,91,104)(H,92,106)(H,96,97)(H4,74,75,77) |

InChI Key |

LNBPPCFNDRANJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=C1C=C(C=C2)F)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

-

Autoimmune Diseases

- Case Study : Research has shown that Ac-ICV(5fW)QDWGAHRCT-NH2 effectively inhibits complement activation in models of autoimmune diseases such as systemic lupus erythematosus (SLE). In vitro studies demonstrated reduced levels of complement activation markers in treated samples compared to controls .

- Age-related Macular Degeneration (AMD)

- Transplant Rejection

Mechanistic Insights

The mechanism by which this compound exerts its effects involves binding to C3 and preventing its cleavage into C3a and C3b, thereby blocking downstream signaling pathways responsible for inflammation and tissue damage. The compound's structural modifications enhance its affinity for C3, making it a potent inhibitor .

Table 1: Efficacy of this compound in Various Models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog Overview

The following table summarizes key analogs of Compstatin, including Ac-ICV(5fW)QDWGAHRCT-NH2, based on sequence modifications, potency, and applications:

Key Comparative Findings

Potency and Binding Affinity

- Ac-ICV(OMW)QDWGAHRCT-NH2 (IC50 = 0.21 μM) demonstrates superior activity compared to native Compstatin (IC50 ~1–10 μM) due to its ortho-methyl-tryptophan (OMW) substitution, which enhances hydrophobic interactions with C3 residues .

- POT-4 (IC50 = 0.03–0.05 μM) outperforms all analogs, including this compound, owing to its methylated tryptophan (Trp(Me)) modification, which improves both binding and solubility .

- Ac-ICVWQDWGAHRCT-NH2 (IC50 >20 μM) is less potent, highlighting the critical role of tryptophan modifications in activity .

Structural Dynamics Molecular dynamics simulations (four independent trajectories per compound) reveal that Ac-ICV(OMW)QDWGAHRCT-NH2 forms stable polar and nonpolar interactions with C3 residues (e.g., Tyr²⁰⁶, His⁴⁰³), while Ac-ICVWQDWGAHRCT-NH2 exhibits weaker binding due to unmodified tryptophan . The 5fW variant is hypothesized to mimic OMW/Trp(Me) but lacks explicit experimental validation in the provided evidence.

Solubility and Bioavailability

- POT-4 shows exceptional solubility (50 mg/mL in water), making it clinically viable for intravitreal administration in macular degeneration .

- Other analogs (e.g., Ac-ICV(OMW)QDWGAHRCT-NH2) lack solubility data, suggesting formulation challenges for systemic use.

Therapeutic Applications

- POT-4 is the only analog in clinical trials (e.g., for age-related macular degeneration) .

- Ac-ICV(1MeW)QDWGAHRCT-NH2 (similar to this compound) is used in ex vivo models to block C3 activation in plasma , while Ac-ICV(OMW)QDWGAHRCT-NH2 serves as a research tool for studying C3-peptide interactions .

Preparation Methods

Resin Selection and Initial Assembly

The synthesis of Ac-ICV(5fW)QDWGAHRCT-NH2 begins with the selection of a resin suitable for Fmoc (fluorenylmethyloxycarbonyl) chemistry. A rink amide resin is typically employed to ensure C-terminal amidation, critical for stabilizing the peptide’s secondary structure. The resin’s loading capacity (0.4–0.7 mmol/g) directly influences batch yield, with higher-load resins preferred for large-scale production.

Sequential Amino Acid Coupling

Each residue is added sequentially using automated SPPS. Standard coupling reagents include:

-

HOBt/DIC : Hydroxybenzotriazole and diisopropylcarbodiimide for activating carboxyl groups.

-

Double couplings : Implemented for sterically hindered residues (e.g., tryptophan analogs) to ensure >99% coupling efficiency.

Reaction times are extended to 2 hours for residues preceding proline or other β-sheet-disrupting amino acids to prevent aggregation.

Incorporation of 5-Fluorotryptophan (5fW)

Position-Specific Substitution

The 5fW modification at position 4 (replacing native tryptophan) is introduced during chain elongation. This fluorinated analog enhances hydrophobic interactions with the C3 protein while maintaining the peptide’s α-helical conformation. Key parameters for successful incorporation include:

-

Pre-activation : 5fW is pre-activated with HOBt/DIC for 10 minutes before coupling.

-

Temperature control : Reactions conducted at 25°C to minimize epimerization.

Comparative Efficacy of Tryptophan Analogs

Substitutions at position 4 significantly impact biological activity, as demonstrated by IC₅₀ values:

| Analog | Modification | IC₅₀ (µM) | Relative Activity |

|---|---|---|---|

| This compound | 5-fluorotryptophan | 1.74 | 31 |

| Ac-ICV(1MeW)QDWGAHRCT-NH2 | 1-methyltryptophan | 0.205 | 261 |

| Ac-ICVWQDWGAHRCT-NH2 | Native tryptophan | 2.2 | 24 |

Data derived from inhibition assays against complement protein C3.

The 5fW variant shows moderate activity compared to 1-methyltryptophan analogs, highlighting the balance between steric effects and electronic properties in target binding.

N-Terminal Acetylation and C-Terminal Amidation

Acetylation Protocol

Following chain assembly, the N-terminal is acetylated using:

Amidation via Rink Resin

C-terminal amidation is achieved intrinsically by cleaving the peptide from the rink amide resin. This eliminates the need for post-synthetic modifications, reducing overall synthesis time.

Cleavage and Global Deprotection

Cleavage Cocktail Composition

The peptide-resin is treated with a TFA-based cocktail containing:

Disulfide Bridge Formation

The peptide contains two cysteines (positions 2 and 11) that form a disulfide bond critical for structural integrity. Oxidation is achieved via:

-

Air oxidation : Stirring in ammonium bicarbonate buffer (pH 8.5) for 48 hours.

-

I₂ oxidation : Alternative method using 10 mM iodine in methanol/water (1:1) for 1 hour, yielding >95% cyclized product.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. Typical purity post-purification exceeds 95%, with retention times varying based on hydrophobicity:

| Analog | Retention Time (min) | Purity (%) |

|---|---|---|

| This compound | 32.4 | 96.2 |

| Ac-ICV(1MeW)QDWGAHRCT-NH2 | 29.8 | 97.5 |

Mass Spectrometry (MS)

MALDI-TOF MS confirms molecular weight (calculated: 1602.8 Da; observed: 1603.2 ± 0.5 Da). Minor impurities (<2%) correspond to deletion sequences or incomplete deprotection.

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a dominant α-helical structure (45% helicity), stabilized by the disulfide bridge and fluorinated side chain.

Scalability and Yield Optimization

Batch-Size Considerations

Bench-scale synthesis (0.1 mmol) yields 120–150 mg of purified peptide (60–75% overall yield). Scaling to 1 mmol increases yield to 1.1–1.3 g but requires:

Cost-Benefit Analysis of 5fW

Despite its moderate activity, 5fW is preferred over 1-methyltryptophan in large-scale production due to:

-

Lower racemization risk : Fluorine’s electronegativity stabilizes the transition state during coupling.

-

Commercial availability : 5fW is 40% cheaper than 1-methyltryptophan.

Challenges and Mitigation Strategies

Q & A

Q. How can researchers design a synthesis protocol for Ac-ICV(5fW)QDWGAHRCT-NH2, considering the incorporation of fluorinated amino acids?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected 5-fluorotryptophan (5fW) to ensure site-specific incorporation. Post-synthesis, purify the peptide via reverse-phase HPLC and validate using electrospray ionization mass spectrometry (ESI-MS) and circular dichroism (CD) spectroscopy. Characterize structural integrity using ¹⁹F NMR to confirm minimal perturbation from fluorination .

Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., 220 nm for peptide bonds) and compare retention times to standards.

- Mass Confirmation : ESI-MS to verify molecular weight.

- Structural Validation : ¹H- and ¹⁹F-NMR to assess fluorinated residue orientation and overall folding. CD spectroscopy for secondary structure analysis .

Q. What ethical considerations apply when using synthetic peptides like this compound in human-derived cell studies?

- Methodological Answer : Ensure compliance with institutional review board (IRB) guidelines, including informed consent for human-derived data, anonymization of sensitive information, and documentation of risks/benefits in protocols. Reference frameworks like the ICH Harmonised Guideline for pharmacoepidemiological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the structural stability of this compound?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using force fields optimized for fluorinated residues (e.g., AMBER or CHARMM).

- Compare results with experimental ¹⁹F NMR chemical shifts and NOE data to validate side-chain orientations.

- Adjust simulation parameters iteratively if discrepancies arise, focusing on dihedral angles and solvation effects .

Q. What strategies are effective for evaluating the impact of 5fW substitution on bioactivity compared to native peptide sequences?

- Methodological Answer :

- Conduct competitive binding assays (e.g., surface plasmon resonance [SPR]) to measure dissociation constants (Kd).

- Compare dose-response curves (e.g., IC50 or EC50) between fluorinated and non-fluorinated analogs.

- Use statistical tools like ANOVA to assess significance, ensuring sample sizes are justified via power analysis .

Q. How to design a study analyzing the kinetic binding properties of this compound using SPR?

- Methodological Answer :

- Include positive/negative controls (e.g., unmodified peptide, scrambled sequences).

- Replicate experiments across multiple sensor chips to account for technical variability.

- Apply global fitting models (e.g., 1:1 Langmuir binding) to derive association/dissociation rates. Validate with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Data Contradiction Analysis

Q. How to address conflicting reports on the structural effects of 5fW substitution in peptides?

- Methodological Answer :

- Contextualize experimental conditions : Compare buffer pH, temperature, and expression systems (e.g., E. coli strain differences in folding efficiency ).

- Cross-validate techniques : Pair NMR data with X-ray crystallography or cryo-EM if available.

- Re-examine synthesis protocols : Batch-to-batch variability in fluorinated amino acid purity may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.